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starch xanthate

Cat. No.: B1172454
CAS No.: 11116-64-6
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Description

Historical Trajectories of Xanthate Chemistry and Starch Functionalization in Research

The journey of starch xanthate is built upon two parallel historical developments: the discovery and application of xanthate chemistry and the evolution of starch modification techniques.

Xanthate chemistry dates back to 1823, when the Danish chemist William Christopher Zeise discovered and named these organosulfur compounds. wikipedia.org The name "xanthate" is derived from the Greek word xanthos, meaning "yellowish" or "golden," which aptly describes the color of many xanthate salts. wikipedia.orgbritannica.com The fundamental reaction for producing xanthate salts, known as xanthation, involves the treatment of an alcohol with carbon disulfide in the presence of an alkali. wikipedia.org This process saw its first major industrial application in the early 20th century with the production of viscose (rayon) and cellophane from cellulose (B213188), a structurally similar polysaccharide to starch. britannica.comindustrialchemicals.gov.au In 1923, the use of xanthates as collectors in the froth flotation of sulfide (B99878) minerals was introduced, revolutionizing the mining industry. sbq.org.br

Concurrently, research into the functionalization of starch has a long history aimed at overcoming the limitations of native starch, such as poor water solubility and thermal stability, to expand its industrial applications. scholarena.com Early modifications focused on simple physical treatments, but chemical modifications soon followed, offering a wider range of tailored properties. scholarena.commdpi.com These chemical modifications include esterification, etherification, crosslinking, and oxidation, which alter the hydroxyl groups on the starch molecule to introduce new functionalities. mdpi.comnih.gov The grafting of various compounds onto the starch backbone has been a particularly active area of research, allowing for the creation of starch-based materials with specific properties like antimicrobial activity or enhanced absorption capabilities. scholarena.combac-lac.gc.ca The synthesis of this compound itself is achieved through the reaction of starch with carbon disulfide in an alkaline medium, a process analogous to the xanthation of cellulose. mdpi.com

Academic Rationale for Investigating Starch as a Renewable Precursor for Xanthate Derivatives

The academic and industrial interest in using starch as a precursor for xanthate derivatives is driven by a confluence of economic, environmental, and functional advantages.

Renewability and Abundance : Starch is one of the most abundant and renewable biopolymers in nature, second only to cellulose. mdpi.comresearchgate.net It is readily available from a variety of agricultural sources, including corn, wheat, potatoes, and rice, making it a sustainable alternative to petroleum-based polymers. mdpi.commdpi.com In 2023, the European Union alone produced 9.2 million tons of starch. mdpi.com

Low Cost : The abundance and ease of extraction make starch a relatively low-cost raw material compared to other biopolymers like chitosan (B1678972) or synthetic polymers. mdpi.comresearchgate.net This economic advantage is a significant driver for its use in large-scale applications.

Biodegradability : Starch and many of its derivatives are biodegradable, which is a crucial attribute in the current context of environmental consciousness and the push to reduce plastic waste and persistent pollutants. mdpi.comuq.edu.au

Chemical Modifiability : The starch polymer is rich in hydroxyl (-OH) groups, which serve as reactive sites for various chemical modifications. bac-lac.gc.camdpi.com This allows for the straightforward introduction of xanthate groups and other functionalities, enabling the tailoring of the final product's properties for specific applications. bac-lac.gc.cauq.edu.au

Enhanced Functionality : The introduction of xanthate groups onto the starch backbone imparts a high affinity for heavy metal ions. researchgate.netscirp.org This property makes this compound a highly effective adsorbent for removing toxic metals like lead, cadmium, copper, and mercury from contaminated water. scirp.orgresearchgate.netresearchgate.net The sulfur atoms in the xanthate group act as soft Lewis bases, readily forming stable complexes with heavy metal cations. sbq.org.brresearchgate.net

The combination of these factors makes starch an ideal platform for the synthesis of functional materials like this compound, aligning with the principles of green chemistry and sustainable development.

Current Research Landscape and Emerging Trends in this compound Science

The current research on this compound is vibrant and focused on optimizing its synthesis and expanding its applications, particularly in environmental remediation and advanced materials. Key trends include:

Development of High-Performance Adsorbents : A major research thrust is the enhancement of this compound's capacity to adsorb heavy metals and other pollutants from wastewater. researchgate.netmdpi.comresearchgate.net Studies have shown that derivatives like porous this compound exhibit significantly higher adsorption capacities for ions such as Pb(II) compared to their non-porous counterparts. researchgate.net Research is also focused on creating composite materials, such as magnetic this compound nanocomposites, which combine high adsorption capacity with the ability to be easily separated from water using a magnetic field. tandfonline.com

Graft Copolymerization : To improve properties like swelling, stability, and adsorption efficiency, researchers are grafting other polymers onto the this compound backbone. researchgate.net For instance, grafting acrylamide (B121943) onto this compound has been shown to produce hydrogels with improved swelling and adsorption characteristics, as the xanthate groups provide strong binding sites for metal ions. researchgate.nettandfonline.com

Green Synthesis Routes : In line with the principles of green chemistry, there is a growing interest in developing more environmentally friendly methods for starch modification. This includes exploring the use of "green" solvents and reducing the use of toxic reagents in the xanthation process. mdpi.comresearchgate.net

Computational Modeling : Advanced computational techniques, such as Density Functional Theory (DFT), are being employed to understand the interaction mechanisms between this compound and pollutants at the atomic level. nih.gov This allows for the rational design of more selective and efficient adsorbent materials.

Applications Beyond Remediation : While heavy metal removal remains the primary application, researchers are exploring other uses for this compound. These include its potential as a superdisintegrant in fast-dissolving pharmaceutical tablets and as a component in the synthesis of novel monomers for bio-based polymers. innovareacademics.inacs.org

The following table summarizes recent research findings on the adsorption capabilities of this compound-based materials for heavy metal ions.

This compound DerivativeTarget PollutantReported Adsorption Capacity (mg/g)Key FindingsReference
Porous this compound (PSX)Pb(II)155Porous structure significantly enhances adsorption compared to granular derivatives. researchgate.net
Magnetic Crosslinked Starch-graft-poly(acrylamide)-co-sodium xanthate (M-CSAX)Pb(II)Adsorbed 78.3% of initial concentrationComposite material allows for easy magnetic separation after wastewater treatment. tandfonline.com
Magnetic Crosslinked Starch-graft-poly(acrylamide)-co-sodium xanthate (M-CSAX)Cu(II)Adsorbed 63% of initial concentrationDemonstrates versatility for removing different heavy metal ions. tandfonline.com
Insoluble this compoundVarious Metals (Cd, Ni, Hg)Not specifiedEffective for reducing leaching of multiple heavy metals from waste solutions. scirp.org

Properties

CAS No.

11116-64-6

Molecular Formula

C40H42N12O10S2.2Na

Synonyms

starch xanthate

Origin of Product

United States

Synthetic Methodologies and Chemical Modification Strategies for Starch Xanthates

Fundamental Xanthation of Starch: Reaction Mechanisms and Process Parameters

Starch xanthate is a modified biopolymer synthesized by reacting starch with carbon disulfide in an alkaline medium. This process introduces dithiocarbonate groups onto the starch molecule, significantly altering its properties and making it suitable for various industrial applications.

Mechanistic Pathways of Dithiocarbonate Group Introduction onto Starch Macrostructure

The formation of this compound involves a nucleophilic addition reaction. The process begins with the activation of the hydroxyl groups on the anhydroglucose (B10753087) units of the starch polymer by a strong base, typically sodium hydroxide (B78521). This results in the formation of an alkoxide ion on the starch molecule. libretexts.org

Starch-OH + NaOH → Starch-O⁻Na⁺ + H₂O Starch-O⁻Na⁺ + CS₂ → Starch-O-CSS⁻Na⁺

The introduction of these sulfur-containing functional groups transforms the hydrophilic starch into a material with a strong affinity for heavy metal ions, a property that is exploited in wastewater treatment applications. researcher.liferesearchgate.net

Influence of Reaction Variables on Xanthation Efficiency and Degree of Substitution

The efficiency of the xanthation reaction and the degree of substitution (DS), which refers to the average number of xanthate groups per anhydroglucose unit, are influenced by several key process parameters.

The concentration of the alkaline medium, typically sodium hydroxide (NaOH), plays a crucial role in the xanthation process. An adequate concentration of alkali is necessary to activate the hydroxyl groups on the starch molecules, making them available for reaction with carbon disulfide. researchgate.netmdpi.commdpi.com Research has shown that increasing the NaOH dosage generally leads to a higher sulfur content in the resulting this compound, which corresponds to a higher degree of substitution. For instance, one study found that when the NaOH dosage was increased, the sulfur content of the product also increased significantly. researchgate.net However, excessively high concentrations of alkali can lead to the degradation of the starch polymer and the formation of by-products, such as sodium trithiocarbonate. osti.gov Therefore, optimizing the alkali concentration is essential for maximizing the xanthation efficiency while minimizing undesirable side reactions. researchgate.netcerealsgrains.org

The amount of carbon disulfide used in the reaction directly impacts the degree of substitution. A higher molar ratio of CS₂ to starch generally results in a higher DS, as more reactant is available to functionalize the starch molecules. nih.gov Studies have demonstrated a positive correlation between the CS₂ dosage and the sulfur content of the this compound. researchgate.net

Temperature and reaction time are critical parameters that must be carefully controlled to achieve optimal results. Increasing the reaction temperature can accelerate the rate of xanthation. mdpi.com However, higher temperatures can also promote the decomposition of the xanthate groups and increase the formation of unwanted by-products. mdpi.com

One study determined the optimal conditions for synthesizing insoluble this compound (ISX) from corn starch to be a reaction temperature of 35°C for 2 hours. researcher.liferesearchgate.net Another study on the synthesis of this compound from potato starch utilized a reaction temperature of 25°C for 16 hours. innovareacademics.in The optimization of these parameters is often a trade-off between reaction rate and product stability.

Table 1: Optimized Synthesis Conditions for this compound

Starch Source Alkaline Medium CS₂ Dosage Temperature Duration Reference
Corn Starch 16 mL NaOH 2.5 mL 35°C 2 hours researcher.liferesearchgate.net

Role of Starch Source and Morphology in Xanthation Reactivity (e.g., Corn, Potato, Porous Starch)

The source of the starch and its physical morphology can significantly influence the xanthation reaction. Starches from different botanical sources, such as corn and potato, exhibit variations in their granular structure, amylose-to-amylopectin ratio, and molecular weight, which can affect their reactivity. chemtradeasia.comgoodness.com.aufoodcom.plyoutube.commasterclass.com Potato starch, for example, has larger granules and a higher amylopectin (B1267705) content compared to corn starch, which can impact the accessibility of the hydroxyl groups for xanthation. chemtradeasia.comgoodness.com.aufoodcom.plyoutube.commasterclass.com

The physical form of the starch also plays a critical role. Porous starch, which has a larger surface area and a more accessible internal structure compared to native granular starch, has been shown to be a more effective substrate for xanthation. nih.govresearchgate.netscientific.netresearchgate.net The increased porosity allows for better penetration of the reactants, leading to a higher degree of substitution and enhanced properties for applications such as heavy metal adsorption. nih.govresearchgate.net Studies have demonstrated that porous this compound exhibits a significantly higher adsorption capacity for heavy metal ions compared to its non-porous counterpart. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
Acetic acid
Acetic anhydride
Acetone
Acrylamide (B121943)
Amylopectin
Amylose
Benzene
Butyl xanthate
Cadmium
Calcium
Carbon disulfide
Chloroform
Citric acid
Copper
Croscarmellose sodium
Dichloromethane
Diethyl ether
Dithiocarbamate
Ether
Ethylenediamine
Formaldehyde
Glycerol (B35011)
Ibuprofen
Iron
Lead
Light liquid paraffin
Magnesium
Mercury
Methanol
Nickel
Petroleum ether
Phenyl chlorodithioformate
Polyacrolein
Potassium hydroxide
Pyridine
Selenium
Sodium
Sodium hydrogen sulfide (B99878)
Sodium hydroxide
Sodium isobutyl xanthate
Sodium starch glycolate
Sodium trithiocarbonate
Starch
This compound
Vinyl acetate

Advanced Chemical Modifications and Derivatization of this compound

The functional properties of this compound can be significantly enhanced through advanced chemical modifications, primarily focusing on creating robust, three-dimensional networks and introducing new polymeric side chains. These strategies, namely cross-linking and graft copolymerization, tailor the material's architecture at a molecular level to achieve desired characteristics for specific applications.

Cross-linking Architectures and Their Impact on the Material Framework

Cross-linking is a crucial modification that introduces intermolecular bridges between this compound macromolecules, transforming them into a more stable and functional three-dimensional network. researchgate.net This process enhances resistance to high temperatures, shear forces, and acidic conditions while controlling the swelling behavior and improving viscosity. researchgate.net The resulting structure's integrity and properties are heavily dependent on the type of cross-linking agent used and the density of the cross-links formed. semanticscholar.org

A variety of bifunctional and multifunctional reagents are employed to create covalent bonds between the hydroxyl groups on the starch backbone. Common cross-linking agents for starch and its derivatives include epichlorohydrin (B41342) (ECH) and N,N′-methylenebisacrylamide (MBA). google.com

Epichlorohydrin (ECH) : This agent reacts with hydroxyl groups on the starch chains, forming ether linkages that create a stable, three-dimensional network. researchgate.net The use of ECH has been noted in the synthesis of cross-linked cationic starch, where it serves to build a robust polymer matrix. grafiati.com The reaction results in a more rigid structure with increased resistance to humidity. researchgate.net

N,N′-Methylenebisacrylamide (MBA) : MBA is a widely used cross-linker, particularly in the synthesis of hydrogels and superabsorbent polymers derived from starch. researchgate.netbibliotekanauki.pl It is particularly effective in systems involving the copolymerization of vinyl monomers onto the starch backbone. researchgate.net For instance, in the preparation of a cross-linked this compound designed for metal ion absorption, MBA was used to form the network structure during the graft copolymerization of acrylamide and sodium acrylate (B77674) onto the this compound. researchgate.net The selection of the cross-linking agent is critical as it directly influences the final properties of the material; studies have shown that different cross-linkers, such as MBA versus other acrylic cross-linkers, result in varying water sorption capabilities. bibliotekanauki.pl

Cross-linking AgentChemical ClassPrimary Application in Starch ModificationResulting Linkage
Epichlorohydrin EpoxideGeneral purpose cross-linking for enhanced stability and humidity resistance. researchgate.netgrafiati.comEther
N,N′-Methylenebisacrylamide AcrylamideCross-linking during graft copolymerization for hydrogel and superabsorbent formation. researchgate.netbibliotekanauki.plCarbon-Carbon Backbone

The density of cross-links within the polymer network is a critical parameter that dictates the material's structural and functional properties. According to Flory's theory, increasing the concentration of the cross-linking agent initially enhances the network structure by increasing the number of nodes, which is favorable for properties like absorption. semanticscholar.orgresearchgate.net

Research on cross-linked this compound using N,N′-methylenebisacrylamide as the cross-linker has demonstrated a clear relationship between cross-linker concentration and absorbency. semanticscholar.orgresearchgate.net

Low Cross-linking Density : At low concentrations of the cross-linker, an insufficient degree of cross-linking occurs, making it difficult to form a stable network structure. This results in poor performance, such as low absorbency for metal ions. semanticscholar.orgresearchgate.net

Optimal Cross-linking Density : As the amount of cross-linker increases, the cross-linking density rises, leading to a more defined network with appropriate pore sizes, which improves physical adsorption. researchgate.net Studies have identified optimal amounts of MBA that maximize the absorption capacity for specific ions like Pb²⁺ and Cd²⁺. researchgate.net

The table below summarizes findings from a study on the effect of N,N′-methylenebisacrylamide dosage on the absorption of heavy metal ions by a cross-linked this compound.

Cross-linker (MBA) Dosage for Pb²⁺ AdsorptionResulting Pb²⁺ Absorbency (mg/g)Observation
< 12 mgIncreasingAbsorbency increases with rising cross-linker amount due to improved network formation. researchgate.net
12 mg 47.11 (Maximal) Optimal cross-linking density achieved for maximal Pb²⁺ absorption. researchgate.net
> 12 mgDecreasingAbsorbency decreases as the network becomes too dense, reducing pore size. semanticscholar.orgresearchgate.net

Graft Copolymerization onto this compound Backbones

Graft copolymerization is a powerful technique for modifying this compound by covalently attaching synthetic polymer chains to the polysaccharide backbone. This method introduces new functional groups and properties, such as enhanced hydrophilicity or specific reactivity, by combining the characteristics of the natural starch base with those of the grafted synthetic polymer. researchgate.netmdpi.com

Free-radical polymerization is the most common method for grafting vinyl monomers onto starch and its derivatives. researchgate.net The process is initiated by creating radical sites on the starch backbone, which then attack the double bonds of vinyl monomers, initiating the growth of polymer side chains. researchgate.net

A variety of vinyl monomers can be used to impart specific properties:

Acrylamide and Acrylic Acid : These are frequently used to synthesize superabsorbent hydrogels due to the hydrophilic nature of their corresponding polymer chains (polyacrylamide and polyacrylic acid). mdpi.commdpi.com The grafting of these monomers introduces a high density of polar carboxyl and amide groups, significantly increasing the material's capacity to absorb and retain water. mdpi.com

Sodium Acrylate : Often used in conjunction with acrylamide, sodium acrylate is the neutralized form of acrylic acid. researchgate.net Its incorporation into the polymer structure enhances the ionic character of the hydrogel, which can further boost swelling capacity due to osmotic effects. A notable application involves the graft copolymerization of both acrylamide and sodium acrylate onto a this compound backbone to create an effective adsorbent for heavy metal ions. researchgate.net

The synthesis of these grafted copolymers is typically carried out in an aqueous solution where the starch is first gelatinized before the addition of the initiator and monomers. mdpi.commdpi.com

Vinyl MonomerGrafted PolymerKey Property Conferred to this compound
Acrylamide PolyacrylamideEnhanced hydrophilicity, water absorption. mdpi.commdpi.com
Acrylic Acid Polyacrylic AcidHigh density of carboxyl groups, superabsorbency. mdpi.commdpi.com
Sodium Acrylate Sodium PolyacrylateIncreased ionic character, enhanced swelling capacity. researchgate.net

The choice of initiator is critical as it determines the mechanism of radical formation and can influence the efficiency and selectivity of the grafting process. rug.nl The initiator's role is to generate free radicals that can abstract a hydrogen atom from the hydroxyl groups of the starch backbone, creating the active sites for polymerization. researchgate.net

Two common types of chemical initiators used for starch graft copolymerization are:

Potassium Persulfate (KPS) : KPS is a thermal initiator that decomposes upon heating to form sulfate (B86663) anion radicals (S₂O₈²⁻ → 2SO₄⁻•). mdpi.com These primary radicals then generate macroradicals on the starch backbone. researchgate.net KPS is often used in redox systems; for instance, a potassium persulfate and sodium hydrogen sulfite (B76179) system was used to initiate the graft copolymerization of acrylamide and sodium acrylate onto this compound. researchgate.net While effective and less expensive than other options, persulfate initiation can be less selective and may lead to the formation of homopolymers (ungrafted polymer chains) alongside the desired graft copolymer. mdpi.comrug.nl

Ceric Ammonium Nitrate (CAN) : Ceric ions (Ce⁴⁺) are known to be highly effective and selective initiators for grafting onto polysaccharides. mdpi.comscirp.org The Ce⁴⁺ ion forms a chelate complex with the hydroxyl groups of the starch molecule, and through a redox reaction, a radical is generated directly on the starch backbone while the ceric ion is reduced to its cerous state (Ce³⁺). scirp.org This direct activation mechanism is considered more selective and can minimize the formation of homopolymers compared to persulfate systems. mdpi.comrug.nl However, the higher cost of CAN can be a disadvantage for industrial-scale applications. mdpi.com

Initiator SystemTypeMechanism of Radical FormationSelectivity & Remarks
Potassium Persulfate (KPS) Thermal / RedoxDecomposes upon heating to form sulfate radicals, which then activate the starch backbone. researchgate.netmdpi.comLess selective, may produce significant homopolymer. Cost-effective. mdpi.comrug.nl
Ceric Ammonium Nitrate (CAN) Redox (Metal Ion)Forms a complex with starch hydroxyl groups, generating a radical directly on the backbone via a redox reaction. scirp.orgHighly selective, minimizes homopolymer formation. Higher cost. mdpi.comrug.nl

Integration with Functional Nanomaterials: Magnetic this compound Composites

The incorporation of magnetic nanoparticles into the this compound matrix imparts magnetic properties to the resulting composite, enabling easy separation and recovery from liquid media. This is particularly advantageous in applications such as water treatment, where the adsorbent can be readily removed using an external magnetic field.

Synthesis Methodologies for Magnetic Particle Incorporation (e.g., Fe3O4 Nanoflakes)

A notable method for creating magnetic this compound composites involves the use of iron(II,III) oxide (Fe3O4) nanoflakes. One approach is the synthesis of a magnetic crosslinked starch-graft-poly(acrylamide)-co-sodium xanthate (M-CSAX) nanocomposite. researchgate.nettandfonline.com This process begins with the preparation of Fe3O4 nanoflakes, which serve as the magnetic core. tandfonline.com These nanoflakes are then encapsulated by vinylated starch, forming a magnetic crosslinked starch (M-CS) through a direct compounding method. researchgate.nettandfonline.com

The synthesis proceeds with further modifications. The M-CS is treated with acrylamide to form magnetic crosslinked starch-graft-polyacrylamide (M-CSA). tandfonline.com The final step involves the xanthation of M-CSA using carbon disulfide (CS2) in an alkaline sodium hydroxide (NaOH) solution to yield the M-CSAX nanocomposite. tandfonline.com This entire process is often facilitated by ultrasound-assisted radical crosslinking and polymerization reactions. researchgate.nettandfonline.com

Another strategy involves the in-situ synthesis of Fe3O4 nanoparticles on the surface of other materials like graphene sheets through liquid-phase exfoliation and chemical functionalization. nih.gov While not directly for this compound, this highlights the diverse methods available for creating magnetic nanocomposites.

Impact of Magnetic Components on Material Recovery and Performance

The primary advantage of incorporating magnetic components like Fe3O4 into this compound is the significant improvement in material recovery. The resulting magnetic composites can be quickly and efficiently separated from a solution using an external magnet. nih.govnih.gov This property is crucial for the reusability of the material in applications like wastewater treatment, making the process more cost-effective and sustainable. researchgate.netnih.gov

The magnetic properties are quantifiable; for instance, the M-CSAX nanocomposite has a reported saturation magnetization value of 19.21 emu·g⁻¹. researchgate.nettandfonline.com This level of magnetization is sufficient for effective magnetic separation.

Beyond recovery, the magnetic composite structure can also enhance performance. The porous nature of the M-CSAX, formed under alkaline conditions, provides a large surface area for interaction with target substances. researchgate.net For example, these composites have demonstrated the ability to remove both turbidity and heavy metal ions like lead (Pb²⁺) and copper (Cu²⁺) from aqueous solutions. researchgate.nettandfonline.com The xanthate modification itself is key to this performance, as it significantly improves the adsorption capacity for heavy metals compared to the non-xanthated magnetic precursor. nih.govnih.gov

Development of this compound-Based Hydrogels

Starch-based hydrogels are three-dimensional polymer networks capable of absorbing and retaining large amounts of water or aqueous solutions. sci-hub.seuq.edu.auresearchgate.net The introduction of xanthate groups into the starch hydrogel structure enhances its functionality, particularly for applications in environmental remediation. researchgate.net

The synthesis of xanthated starch hydrogels typically involves the cross-linking of starch, often in an alkaline environment, followed by xanthation with carbon disulfide. researchgate.net These hydrogels exhibit significant swelling capacity, which is influenced by factors such as pH. For example, one study found that the swelling ratio of a xanthated starch-based hydrogel increased with pH, reaching up to 272.05 g/g at a pH of 11. researchgate.net

The high swelling capacity and the presence of xanthate functional groups make these hydrogels excellent adsorbents for heavy metal ions. Research has shown high removal efficiencies and adsorption capacities for Cu(II) and Nickel(II) ions from water. researchgate.net The adsorption process often follows a pseudo-second-order kinetic model, indicating chemisorption as the primary mechanism. researchgate.net Furthermore, these hydrogels demonstrate good reusability, with high desorption efficiencies over multiple cycles, highlighting their potential as cost-effective and eco-friendly adsorbent materials. researchgate.net

Synergistic Approaches with Other Biopolymers and Xanthate Derivatives (e.g., Cellulose (B213188) Xanthate, Glycerol Xanthate)

Combining this compound with other biopolymers or xanthate derivatives can lead to materials with enhanced or complementary properties.

Cellulose Xanthate: Starch and cellulose are structurally similar natural polymers. osti.gov Both can be xanthated to create adsorbents for heavy metals. osti.govscirp.org Studies have explored the creation of composite films from cellulose and starch, suggesting the potential for developing blended xanthate materials. researchgate.net The combination could potentially optimize properties like mechanical strength and adsorption capacity. For instance, cellulose xanthate nanofibers have been shown to improve the tensile strength of starch-based pastes. google.com Both starch and cellulose xanthates have been recognized for their ability to remove heavy metals from wastewater, and their combination could offer a broader spectrum of action or improved efficiency. scirp.orgusda.gov

Glycerol Xanthate: Glycerol, a co-product of biodiesel production, can also be converted into a xanthate derivative. researchgate.net Research has shown that both insoluble this compound and glycerol xanthate are effective in removing heavy metal ions such as Pb, Cd, and Cu from aqueous solutions. researchgate.net A key finding is that a lower dosage of glycerol xanthate was required compared to this compound for similar removal efficiencies, indicating a potentially higher efficiency for glycerol xanthate in certain applications. researchgate.net The development of synergistic systems using both starch and glycerol xanthates could be a promising avenue for creating highly efficient and cost-effective water treatment solutions. researchgate.netindexcopernicus.comdergipark.org.tr

The exploration of these composite and synergistic systems underscores the ongoing efforts to harness the full potential of xanthated biopolymers for advanced material applications.

Structural Elucidation and Mechanistic Characterization of Starch Xanthate Materials

Spectroscopic Methodologies for Structural Confirmation and Functional Group Analysis

Spectroscopic techniques are indispensable for confirming the successful synthesis of starch xanthate and for analyzing the changes in its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Identification (C=S, O-H, C-H Vibrations)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the chemical bonds present in a molecule. In the context of this compound, FTIR is used to confirm the introduction of the xanthate group by observing the appearance of new absorption bands and changes in existing ones.

The FTIR spectrum of native starch is characterized by a broad absorption band in the region of 3000–3600 cm⁻¹, which is attributed to the stretching vibrations of the O-H groups involved in hydrogen bonding. aidic.it Other significant peaks correspond to C-H stretching vibrations around 2900 cm⁻¹ and C-O stretching within the polysaccharide structure between 1000 and 1200 cm⁻¹. aidic.itmdpi.com

Upon xanthation, the FTIR spectrum of this compound reveals several key changes. A prominent new peak appears around 1079 cm⁻¹, which is assigned to the C=S stretching vibration of the dithiocarbonate group, confirming the successful introduction of the xanthate functionality. researchgate.netresearchgate.net Additionally, peaks observed at approximately 1589 cm⁻¹ and 1436 cm⁻¹ are attributed to O-CH and O-CS stretching vibrations, respectively. researchgate.netresearchgate.net The broad O-H stretching band, while still present, may show a decrease in intensity, indicating the substitution of hydroxyl groups. researchgate.net

Interactive Data Table: Characteristic FTIR Peaks for Starch and this compound

Wavenumber (cm⁻¹)Vibration TypeCompound
~3241O-H StretchingThis compound researchgate.netresearchgate.net
3000-3600O-H StretchingStarch aidic.it
~2900C-H StretchingStarch, this compound mdpi.com
~1589O-CH StretchingThis compound researchgate.netresearchgate.net
~1436O-CS StretchingThis compound researchgate.netresearchgate.net
~1079C=S StretchingThis compound researchgate.netresearchgate.net
1000-1200C-O StretchingStarch mdpi.com

UV-Visible (UV-Vis) Spectroscopy for Xanthate Chromophore Confirmation (π→π and n→π Transitions)**

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for confirming the presence of chromophores, such as the xanthate group. The dithiocarbonate group (-S-C=S) in this compound contains π electrons and non-bonding (n) electrons on the sulfur atoms, which can undergo electronic transitions upon absorption of UV or visible light.

The UV-Vis spectrum of this compound typically exhibits two characteristic absorption bands. A strong absorption band is observed in the UV region, which is attributed to a π→π* transition within the C=S bond. uzh.chlibretexts.org A weaker absorption band, often appearing as a shoulder at a longer wavelength, is assigned to an n→π* transition, involving the promotion of a non-bonding electron from a sulfur atom to an anti-bonding π* orbital. uzh.chlibretexts.org The presence of these absorption bands serves as confirmatory evidence for the successful xanthation of starch.

Interactive Data Table: Typical UV-Vis Absorption Bands for this compound

Transition TypeWavelength Range (nm)Description
π→πShorter Wavelength (UV Region)Strong absorption due to the promotion of a π electron to a π anti-bonding orbital. uzh.chlibretexts.org
n→πLonger Wavelength (UV/Visible Region)Weaker absorption resulting from the transition of a non-bonding electron to a π anti-bonding orbital. uzh.chlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Purity Assessment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure and purity of a compound. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to characterize this compound.

In the ¹H NMR spectrum of native starch, the signals for the protons of the anhydroglucose (B10753087) unit typically appear in the range of 3.0 to 5.5 ppm. researchgate.net Upon xanthation, new signals may appear, or existing signals may shift, indicating the chemical modification. However, due to the complexity of the polymer and potential for broad peaks, detailed interpretation can be challenging.

¹³C NMR spectroscopy offers a wider chemical shift range and can provide more resolved spectra for polymers like starch. The ¹³C NMR spectrum of starch shows characteristic signals for the different carbon atoms of the glucose unit. mdpi.comnih.gov The C1 carbon appears between 90 and 105 ppm, while the other ring carbons (C2-C5) resonate between 68 and 78 ppm, and the C6 carbon is found between 60 and 65 ppm. mdpi.com Following xanthation, the chemical shift of the carbon atom to which the xanthate group is attached will experience a significant downfield shift due to the deshielding effect of the sulfur atoms. This shift provides direct evidence of the covalent attachment of the xanthate group and can help in determining the degree of substitution.

Interactive Data Table: General ¹³C NMR Chemical Shift Regions for Starch

Carbon AtomChemical Shift Range (ppm)
C190 - 105 mdpi.com
C2, C3, C568 - 78 mdpi.com
C4~84 mdpi.com
C660 - 65 mdpi.com

Morphological and Supramolecular Characterization Techniques

The conversion of starch to this compound not only alters its chemical structure but also its physical morphology and supramolecular organization.

Scanning Electron Microscopy (SEM) for Surface Topography and Dispersibility Assessment

Scanning Electron Microscopy (SEM) is a valuable technique for visualizing the surface morphology of materials at a microscopic level. nih.gov SEM analysis of native starch granules reveals their characteristic size, shape (which varies depending on the botanical source), and smooth surface. researchgate.netmdpi.com

After the xanthation process, SEM images of this compound often show significant changes in the granule morphology. The surface of the granules may become rougher, and fissures or pores might appear. researchgate.net In some cases, the granular structure can be partially or completely disrupted, leading to a more fragmented or agglomerated appearance. These morphological changes can influence the material's dispersibility and reactivity.

X-ray Diffraction (XRD) Analysis for Crystalline Structure and Amorphous Regions

X-ray Diffraction (XRD) is a primary technique used to investigate the crystalline structure of materials. springernature.com Native starch granules are semi-crystalline, exhibiting characteristic diffraction patterns corresponding to A-, B-, or C-type crystallinity, depending on the plant source. mdpi.comnih.gov These patterns arise from the ordered arrangement of amylopectin (B1267705) double helices within the granules.

The process of xanthation, which typically involves treatment with alkali and carbon disulfide, can disrupt the crystalline structure of starch. researchgate.netcerealsgrains.org The XRD pattern of this compound often shows a significant reduction in the intensity of the characteristic diffraction peaks, and in some cases, their complete disappearance, resulting in a broad, amorphous halo. researchgate.net This indicates a loss of crystallinity and a transition to a more amorphous state. The degree of amorphization can depend on the reaction conditions and the degree of substitution.

Interactive Data Table: Common X-ray Diffraction Patterns in Starch

Crystal TypeCharacteristic 2θ PeaksTypical Source
A-type~15°, ~17-18° (doublet), ~23°Cereals (e.g., corn, wheat) mdpi.com
B-type~5.6°, ~15°, ~17°, ~22°, ~24°Tubers (e.g., potato) mdpi.com
C-typeCombination of A and B-type peaksLegumes, roots (e.g., sweet potato) mdpi.comnih.gov

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of polymers. shimadzu.comzys-group.ir For polysaccharides like starch and its derivatives, GPC provides critical insights into properties such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.netcerealsgrains.org

The principle of GPC involves the separation of molecules based on their hydrodynamic volume in solution. A polymer solution is passed through a column packed with porous gel particles. shimadzu.comwisc.edu Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time. shimadzu.comwisc.edu This size-based separation allows for the construction of a molecular weight distribution curve for the polymer sample.

In the context of this compound, GPC is instrumental for several reasons:

Characterizing the Parent Starch: Before modification, GPC is used to determine the molecular weight distribution of the native starch, which is composed of the linear amylose and the highly branched, high molecular weight amylopectin. sepscience.commdpi.com This baseline characterization is crucial as the properties of the final this compound product are dependent on the starting material.

Assessing Degradation: The xanthation process, which involves treatment with alkali and carbon disulfide, can potentially cause degradation of the starch polymer backbone. GPC analysis of the final this compound product compared to the native starch can reveal any significant shifts to lower molecular weights, indicating chain scission. sepscience.com

Quality Control: The molecular weight is a key parameter that influences the rheological and functional properties of the final product. GPC serves as an essential quality control tool to ensure consistency between different batches. cerealsgrains.org

The analysis of starches by GPC can be challenging due to their high molecular weight and the difficulty in dissolving them completely without causing degradation. cerealsgrains.org Detection is commonly performed using a differential refractive index (RI) detector. zys-group.ir For more detailed structural information, GPC systems can be coupled with multi-angle laser light scattering (MALLS) detectors, which allow for the determination of absolute molecular weight and provide information on the polymer's branching architecture, a key feature of the amylopectin component. wisc.edusepscience.com

ParameterNative Corn Starch (Typical)Corn this compound (Hypothetical)Description
Weight-Average Molecular Weight (Mw) 1.5 x 10⁷ g/mol 1.2 x 10⁷ g/mol Represents the average molecular weight where larger molecules contribute more significantly. A decrease may indicate polymer chain degradation during the xanthation process.
Number-Average Molecular Weight (Mn) 5.0 x 10⁶ g/mol 4.5 x 10⁶ g/mol Represents the average molecular weight based on the total number of polymer molecules.
Polydispersity Index (PDI) 3.02.67A measure of the broadness of the molecular weight distribution. A value closer to 1 indicates a more uniform distribution of polymer chain lengths.

Physicochemical and Rheological Characterization Methodologies

Thermogravimetric (TG) Analysis for Investigating Thermal Behavior

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov It provides valuable information about the thermal stability and decomposition profile of materials like this compound. researchgate.net

The thermal degradation of this compound typically occurs in distinct stages, which can be observed on a TGA thermogram:

Initial Weight Loss (Dehydration): An initial mass loss is observed at temperatures ranging from 30°C to approximately 150°C. This stage corresponds to the evaporation of physically adsorbed and loosely bound water within the hydrophilic starch structure. mdpi.comnih.gov

Decomposition of Xanthate Groups: Xanthate functional groups are known to be thermally less stable than the starch backbone. researchgate.net This stage of degradation, often occurring in the range of 150°C to 250°C, is attributed to the decomposition of the dithiocarbonate (-O-CSS⁻) groups. This process can release gases such as carbon disulfide (CS₂) and carbonyl sulfide (B99878) (COS).

Primary Degradation of Starch Backbone: The main thermal decomposition of the polysaccharide structure occurs at higher temperatures, typically starting around 270°C to 300°C and continuing up to 400°C. researchgate.netmdpi.com This complex process involves the dehydration of anhydroglucose units, depolymerization, and the formation of various volatile products, including water, carbon dioxide, and carbon monoxide. mdpi.com

Char Formation and Carbonization: Above 400°C, the volatile products have been driven off, and the remaining material undergoes further carbonization, leading to the formation of a stable char residue. mdpi.com

By analyzing the onset temperature of decomposition and the temperature of maximum weight loss, TGA allows for the quantitative assessment of the thermal stability of this compound materials.

Degradation StageApproximate Temperature Range (°C)Associated Process
Stage 1 30 - 150 °CLoss of adsorbed and bound water (Dehydration).
Stage 2 150 - 250 °CDecomposition of the xanthate functional groups.
Stage 3 270 - 400 °CMain decomposition and pyrolysis of the starch polymer backbone.
Stage 4 > 400 °CCarbonization and formation of a stable char residue.

Point of Zero Charge (ΔpHpzc) Analysis for Surface Charge Characteristics

The point of zero charge (pHpzc) is the pH value at which the net surface charge of a material is zero. It is a critical parameter for understanding the surface chemistry of adsorbents like this compound, as it dictates the nature of electrostatic interactions with ionic species in an aqueous solution. ache.org.rs

For insoluble this compound (ISX), the pHpzc has been reported to be approximately 7.16. ache.org.rs

When the solution pH is below the pHpzc (pH < 7.16), the surface of the this compound particles is predominantly positively charged. This is due to the protonation of surface functional groups.

When the solution pH is above the pHpzc (pH > 7.16), the surface carries a net negative charge. This results from the deprotonation of surface groups, primarily the xanthate groups.

The surface charge characteristics are fundamental to the application of this compound in areas such as wastewater treatment. For the adsorption of positively charged heavy metal cations (e.g., Cu²⁺, Pb²⁺), a solution pH higher than the pHpzc is generally favorable, as it promotes strong electrostatic attraction between the negatively charged adsorbent surface and the positive metal ions. ache.org.rs However, it has been noted that due to the strongly acidic nature of the xanthate groups (pKa ≈ 1.7), they can exist in their anionic form (CSS⁻) even at low pH values, allowing for effective binding of metal ions through mechanisms other than just surface charge attraction, such as chelation. ache.org.rs

Studies on Swelling Dynamics and Equilibrium in Hydrogel Systems

This compound can be cross-linked to form hydrogels, which are three-dimensional polymer networks capable of absorbing and retaining large volumes of water without dissolving. nih.gov The study of their swelling behavior is essential for applications where absorption is a key function.

Swelling Equilibrium: The swelling process is governed by a balance of forces. An osmotic pressure difference between the hydrogel interior and the external solution drives water into the network. This is counteracted by the elastic retractive force of the cross-linked polymer chains. kinampark.com Equilibrium is reached when these forces are balanced. The extent of swelling is quantified by the equilibrium swelling ratio (Q), which is the ratio of the mass of the swollen gel to the mass of the dry gel. mdpi.com

Factors Influencing Swelling: As this compound is an anionic polyelectrolyte, its swelling is highly sensitive to the properties of the surrounding medium.

pH: The xanthate groups (-CSSH) are acidic. At low pH, they are protonated and neutral, resulting in a less swollen state. As the pH increases above the pKa of the xanthate groups, they become ionized (-CSS⁻). The resulting electrostatic repulsion between the negatively charged chains forces the network to expand, leading to a dramatic increase in the swelling ratio. mdpi.comchemrxiv.org

Ionic Strength: The presence of salts in the external solution shields the electrostatic repulsion between the anionic xanthate groups on the polymer chains. This reduces the osmotic swelling pressure and causes the hydrogel to shrink, a phenomenon known as charge screening. Therefore, the swelling ratio of this compound hydrogels decreases significantly as the ionic strength of the medium increases. mdpi.comresearchgate.net

Swelling Dynamics: The rate at which a hydrogel swells is an important kinetic parameter. The process is typically diffusion-controlled, where water molecules diffuse into the polymer network. The swelling rate is influenced by factors such as the hydrogel's porosity, surface area-to-volume ratio, and the degree of cross-linking. hydrogeldesign.org

ConditionEffect on Swelling RatioUnderlying Mechanism
Increasing pH (from acidic to alkaline) IncreasesIonization of xanthate groups (-CSS⁻) leads to increased electrostatic repulsion between polymer chains, causing network expansion.
Increasing Ionic Strength (Salt Concentration) DecreasesCations from the salt shield the negative charges on the polymer chains, reducing electrostatic repulsion and osmotic pressure, leading to gel collapse.
Increasing Cross-linking Density DecreasesA more tightly cross-linked network has a higher elastic retractive force, which restricts the expansion of the polymer chains and limits water uptake.

Rheological Investigations of this compound Solutions and Gels (e.g., Viscosity Development, Gelation Kinetics)

Rheology is the study of the flow and deformation of matter. For starch-based materials, rheological properties are paramount as they dictate their behavior in solution and as gels, influencing processing and final product texture. rheologylab.com The introduction of xanthate groups modifies the rheological properties of native starch.

Viscosity Development: this compound solutions, like those of many polymers, typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. This means their viscosity decreases as the applied shear rate increases. researchgate.net The viscosity is influenced by factors such as concentration, temperature, pH, and the degree of substitution (DS) of xanthate groups. The charged nature of the xanthate groups can lead to chain extension due to electrostatic repulsion, resulting in higher viscosity compared to unmodified starch at similar concentrations, particularly at low ionic strength.

Gelation Kinetics: Starch is well-known for its ability to form gels upon cooling of a cooked paste, a process called retrogradation. Rheological techniques, particularly dynamic oscillatory measurements, are used to monitor the gelation process. mdpi.com The storage modulus (G') represents the elastic (solid-like) component of the gel, while the loss modulus (G'') represents the viscous (liquid-like) component.

Gel Point: During gelation, there is a point where G' becomes larger than G'', indicating the formation of a structured, solid-like network. This is known as the gel point. csic.es

Kinetics: By monitoring the evolution of G' and G'' over time, the kinetics of gel formation can be determined. The rate of G' increase reflects the speed of network formation. mdpi.com

The presence of ionic xanthate groups can interfere with the hydrogen bonding between starch chains that is responsible for retrogradation and gel formation. This may lead to weaker gels or slower gelation kinetics compared to unmodified starch. Rheological studies are essential to quantify these effects and understand the structure-property relationships in this compound gels. csic.es

Mechanisms of Interaction and Adsorption Phenomena

This compound is widely recognized for its efficacy as an adsorbent, particularly for the removal of heavy metal ions from aqueous solutions. The interaction and adsorption phenomena are governed by a combination of chemical and physical mechanisms. researchgate.netnih.gov

The primary functional component responsible for the high adsorption capacity is the dithiocarbonate group (-CSS⁻) of the xanthate. researchgate.net The key mechanisms of interaction include:

Chelation: The sulfur atoms in the xanthate group are soft Lewis bases, which have a strong affinity for soft or borderline Lewis acids, a category that includes many toxic heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), mercury (Hg²⁺), and copper (Cu²⁺). researchgate.net The xanthate group can act as a bidentate ligand, forming stable, often insoluble, five- or six-membered chelate rings with a single metal ion. This strong chemical bonding is a primary driver of the adsorption process. researchgate.net

Ion Exchange: In some cases, the counter-ion of the this compound salt (e.g., Na⁺ or K⁺) can be exchanged for a heavy metal cation from the solution.

Studies have demonstrated the high efficiency of this compound in sequestering various heavy metals. The adsorption capacity is highly dependent on experimental conditions such as pH, initial metal concentration, contact time, and temperature. The process is generally considered a form of chemical adsorption, as evidenced by its strong dependence on the chemical nature of the adsorbent and adsorbate. scientific.net

Metal IonAdsorbentReported Adsorption Capacity (mg/g)Reference
Lead (Pb²⁺) Porous this compound (PSX)109.1 nih.gov
Cadmium (Cd²⁺) Insoluble this compound (ISX)>96% removal rate for a 30 mg/L solution scientific.net
Copper (Cu²⁺) Xanthate-modified Chitosan (B1678972) Hydrogel206 nih.gov
Lead (Pb²⁺) Xanthate-modified Chitosan Hydrogel168 nih.gov
Cadmium (Cd²⁺) Xanthate-modified Chitosan Hydrogel*178 nih.gov

*Note: Data from xanthate-modified chitosan is included to illustrate the high adsorption capacity of the xanthate functional group itself.


Chelation Mechanisms between Xanthate Sulfur Atoms and Metal Ions

The principal mechanism by which this compound sequesters heavy metal ions is through chelation, a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. In the case of this compound, the xanthate group (-CSS⁻) acts as a powerful ligand.

The key to this mechanism lies in the sulfur atoms of the xanthate group. These sulfur atoms possess a high electron density, making them potent electron donors that can form stable coordinate bonds with electron-accepting heavy metal ions. This interaction results in the formation of an insoluble metal-xanthate complex, which precipitates out of the aqueous solution, thereby removing the metal ions. This process is a form of chemical adsorption, or chemisorption, where the metal ion is held to the this compound surface by strong chemical bonds.

The reaction can be generalized as the interaction between the this compound (Starch-O-CSS⁻) and a divalent metal ion (M²⁺):

2(Starch-O-CSS⁻) + M²⁺ → (Starch-O-CSS)₂M

This chelation is often a rapid process, with precipitation occurring almost immediately upon contact between the this compound and the metal ion solution. The efficiency of this metal scavenging activity is directly related to the degree of xanthation, with a higher sulfur content in the this compound leading to more effective metal removal. Spectroscopic analyses, such as Fourier Transform Infrared (FTIR) spectroscopy, have been used to confirm the formation of metal-sulfur (M-S) bonds, providing direct evidence of the chelation mechanism.

Electrostatic Interactions in Adsorption Processes

In addition to the dominant chelation mechanism, electrostatic interactions play a significant role in the initial attraction and binding of metal ions to the this compound polymer. The xanthate group (-CSS⁻) imparts a negative charge to the starch molecule, allowing it to attract and bind positively charged metal cations (e.g., Pb²⁺, Cu²⁺) through electrostatic forces.

This mechanism is particularly relevant in acidic conditions. For instance, studies have shown that even at a low pH of 2, this compound can effectively remove copper ions. This is because the xanthate group has a pKa value of approximately 1.7, meaning it remains in its anionic form (CSS⁻) at pH levels above this, maintaining its ability to attract metal cations.

Theoretical Models of Polymer-Metal Complex Formation

To gain deeper insight into the binding between xanthates and metal ions, theoretical and computational models are employed. Density Functional Theory (DFT) has emerged as a powerful tool for studying the structural, thermochemical, and electronic aspects of these polymer-metal complexes at the molecular level.

These theoretical studies allow for the optimization of the geometric structures of metal-xanthate complexes, revealing how the xanthate ligands coordinate with the metal center. Research has explored various coordination modes, including monodentate (one bond) and bidentate (two bonds) structures, highlighting the versatile binding capabilities of the xanthate group.

Key findings from theoretical modeling include:

Thermodynamic Stability : Thermochemical calculations consistently show that the formation of metal-xanthate complexes is a spontaneous and exothermic process, indicated by negative Gibbs Free Energy (ΔG) and enthalpy (ΔH) values. This confirms the strong affinity between the xanthate ligand and metal ions.

Nature of the Chemical Bond : Electronic analyses, such as Natural Bond Orbital (NBO) analysis, have elucidated the nature of the metal-sulfur bond. For example, modeling has shown that mercury(II)-xanthate complexes exhibit a bond with high covalent character, while cadmium(II)-xanthate complexes have a more ionic bond character. This analysis confirms the Lewis acid-base nature of the interaction, involving the orbitals of the sulfur atoms and the metal center.

Bonding Analysis : Methods like Crystal Orbital Hamiltonian Population (COHP) are used to analyze the chemical bonding in periodic systems. These models demonstrate that stable chemical bonds are formed when the bonding orbitals, resulting from the interaction between the sulfur of the xanthate and the metal, are occupied by electrons.

Adsorption Kinetics Modeling (e.g., Pseudo-Second-Order, Intra-particle Diffusion)

Adsorption kinetics models are essential for understanding the rate at which metal ions are removed from solution and for identifying the rate-controlling steps of the adsorption process. For this compound, the adsorption process is frequently and accurately described by the pseudo-second-order (PSO) kinetic model.

To further dissect the adsorption mechanism, the intra-particle diffusion model is often applied. This model helps to determine if the diffusion of metal ions within the pores of the adsorbent is a rate-limiting step. Typically, the adsorption onto this compound is found to be a multi-step process. The plot of the amount of adsorbed metal versus the square root of time often shows multiple linear regions, indicating that intra-particle diffusion is involved but is not the sole rate-controlling mechanism. The process generally involves:

Diffusion of metal ions from the bulk solution to the external surface of the this compound (film diffusion).

Diffusion of the metal ions into the pores of the polymer (intra-particle diffusion).

The final, rapid attachment of the metal ions to the active sites (xanthate groups) via chelation.

The table below presents a conceptual summary of kinetic parameters derived from studies on metal ion adsorption by this compound derivatives.

Table 1: Representative Kinetic Model Parameters for Metal Ion Adsorption by this compound
Metal IonKinetic ModelRate Constant (k₂) (g mg⁻¹ min⁻¹)Correlation Coefficient (R²)Reference Finding
Lead (II)Pseudo-Second-OrderValue Dependent on Conditions>0.99Adsorption behavior fits the PSO model well.
Copper (II)Pseudo-Second-OrderValue Dependent on ConditionsHighKinetics were favorably described by the PSO model.

Adsorption Isotherm Analysis (e.g., Langmuir, Freundlich)

Adsorption isotherms describe the equilibrium distribution of metal ions between the aqueous phase and the solid adsorbent surface at a constant temperature. The analysis of isotherm data using models like the Langmuir and Freundlich provides insight into the adsorbent's capacity and the nature of the adsorption.

Langmuir Isotherm : This model assumes that adsorption occurs as a monolayer on a homogeneous surface with a finite number of identical active sites. The adsorption of Pb(II) by porous this compound has been shown to fit the Langmuir model well, suggesting a homogeneous distribution of xanthate groups on the surface. A key parameter derived from this model is the maximum adsorption capacity (qₘₐₓ), which quantifies the highest possible metal uptake. For example, an optimized porous this compound demonstrated a qₘₐₓ of 109.1 mg/g for Pb(II).

Freundlich Isotherm : This empirical model is applied to describe adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. In some cases, such as the adsorption of Cu(II) onto certain types of insoluble this compound, the Freundlich model has provided a better fit than the Langmuir model. This suggests that the active sites on the adsorbent may have varying energies and are not all equivalent.

The fit of the experimental data to these models provides crucial information for comparing the effectiveness of different this compound materials and for designing practical application systems.

Table 2: Adsorption Isotherm Model Parameters for Metal Ion Adsorption by this compound
Metal IonAdsorbentBest Fit Isotherm ModelMaximum Adsorption Capacity (qₘₐₓ) (mg/g)Reference Finding
Lead (II)Porous this compound (PSX)Langmuir109.1The adsorption behavior fits the Langmuir isotherm model.
Copper (II)Insoluble this compound (ISX)FreundlichNot applicable for Freundlich modelAdsorption isotherms were described well with the Freundlich model.

Influence of Environmental Variables on Interaction Mechanisms (e.g., pH, Ionic Strength)

The chemical interactions between this compound and metal ions are highly sensitive to environmental conditions, primarily the pH and ionic strength of the aqueous solution.

Influence of pH : The solution pH is one of the most critical parameters governing the adsorption process. It affects both the surface charge of the this compound and the chemical speciation of the metal ions in solution.

Generally, there is an optimal pH range for metal removal. For insoluble this compound, a pH of 6 has been reported as highly effective for scavenging various metals.

At very low pH (e.g., below 2), the xanthate groups can begin to decompose, reducing the adsorbent's efficiency.

At high pH, metal ions tend to precipitate as metal hydroxides (e.g., M(OH)₂), which is a competing removal mechanism that can interfere with the analysis of adsorption by chelation.

The pH also influences the electrostatic interactions. As pH increases, the hydroxyl groups on the starch backbone can deprotonate, increasing the negative surface charge and potentially enhancing the attraction of metal cations, though this can also cause the polymer to swell.

Influence of Ionic Strength : The ionic strength, or the concentration of dissolved salts in the solution, can also impact the adsorption mechanism.

An increase in ionic strength can have a shielding effect on the electrostatic interactions. It can compress the electrical double layer around the charged polymer surface, reducing the electrostatic repulsion between anionic functional groups on the starch chains.

This charge shielding can sometimes lead to an enhanced adsorption density, as it allows the metal ions to more easily approach the chelating xanthate sites.

For polysaccharides in general, high ionic strength can also influence the polymer's conformation in solution, promoting aggregation and altering its interaction with solutes.

Advanced Research Applications and Performance Studies of Starch Xanthates

Environmental Remediation Research

Starch xanthates have been extensively investigated for their potential in environmental remediation, particularly for the treatment of water contaminated with toxic heavy metals. Their efficacy stems from the presence of xanthate groups, which act as effective binding sites for a variety of metal cations.

Insoluble starch xanthate (ISX) has demonstrated significant capabilities as a scavenger for dissolved heavy metal ions. epa.govp2infohouse.org Research has shown its effectiveness in removing a wide array of divalent and trivalent metal ions from aqueous solutions. The mechanism primarily involves chelation and electrostatic interactions between the xanthate and carboxylate groups on the starch polymer and the metal ions. researchgate.net

Studies have reported high removal efficiencies and adsorption capacities for various heavy metals. For instance, porous this compound (PSX) has shown a maximum adsorption capacity for lead (Pb(II)) of 109.1 mg/g. researchgate.netepa.gov Similarly, insoluble starch xanthates have been effectively synthesized and used for the removal of lead (Pb), cadmium (Cd), and copper (Cu) from aqueous solutions, forming insoluble metal complexes that are easily separated. researchgate.netresearchgate.net The sulfur content within the xanthate molecule is a crucial factor, with a higher percentage of sulfur correlating to a greater ability to interact with and remove heavy metal ions. researchgate.net

Reported Adsorption Capacities of this compound for Various Heavy Metals
Heavy Metal IonAdsorbent TypeMaximum Adsorption Capacity (mg/g)Reference
Lead (Pb(II))Porous this compound (PSX)109.1 researchgate.netepa.gov
Copper (Cu(II))Insoluble this compound (ISX)90.0 researchgate.net
Copper (Cu(II))Starch-Xanthate Modified Hydrogel568.54 researchgate.net
Nickel (Ni(II))Guar Gum-Modified Xanthate Hydrogel420.16 researchgate.net

The efficiency of heavy metal removal by starch xanthates is influenced by several key operational parameters. Research has focused on optimizing these conditions to maximize removal efficiency.

Adsorbent Dosage: The removal efficiency of metal ions increases with a higher dosage of this compound due to the greater availability of binding sites. ache.org.rs However, an optimal dosage is typically sought to balance efficiency and material cost. For example, in one study on Cu(II) removal, the optimal efficiency of 99.89% was achieved at an ISX dosage of 150 mg/L. ache.org.rs

Contact Time: The adsorption process is generally rapid. For the adsorption of Pb(II) onto porous this compound, equilibrium was reached in as little as 20 minutes. researchgate.netepa.gov Kinetic studies frequently show that the adsorption behavior fits a pseudo-second-order model, indicating that chemisorption is a rate-limiting step. epa.govache.org.rs

pH: The pH of the solution is a critical factor. The effectiveness of ISX has been observed over a broad pH range, typically between 3 and 11. epa.gov For Cu(II) removal, the optimal range is often found to be between pH 3 and 6. researchgate.net As pH increases, more xanthogenic acid groups ionize, enhancing the chelation with metal cations. ache.org.rs However, at very low pH (e.g., below 4), the xanthate can decompose. researchgate.net

Initial Metal Concentration: At lower initial concentrations of heavy metals, a higher percentage of removal is often observed because of the ample availability of adsorption sites. researchgate.net As the initial concentration increases, the removal percentage may decrease as the binding sites on the this compound become saturated. researchgate.net

Optimal Parameters for Heavy Metal Adsorption by Starch Xanthates
ParameterMetal IonOptimal Condition/ObservationReference
pHCopper (Cu(II))3.0 - 6.0 researchgate.net
Adsorbent DosageCopper (Cu(II))150 mg/L (for 99.89% removal) ache.org.rs
Contact TimeLead (Pb(II))Equilibrium reached in 20 minutes epa.gov
Sulfur/Copper Molar RatioCopper (Cu(II))1.8 - 2.5 researchgate.net

Starch xanthates have shown potential for the selective removal of specific heavy metals from multi-component aqueous solutions. This selectivity is valuable in industrial settings where waste streams may contain a mixture of metals, and the goal is to either remove the most toxic ones or recover a specific valuable metal. Research indicates that copper ions can be selectively removed from aqueous solutions containing multiple heavy metals by using ISX under optimized operating conditions. researchgate.net

Recovery of the adsorbed metals from the this compound matrix is also a key area of research, aiming to regenerate the adsorbent and reclaim the metals. Metals can be recovered from the ISX-metal sludge through methods such as treatment with nitric acid or via incineration. epa.gov

The practical applicability of this compound has been demonstrated in bench-scale studies using both simulated and actual industrial effluents. These studies confirm its effectiveness in complex chemical matrices beyond simple aqueous solutions.

Brass Mill Effluents: In combination with alum, ISX has been used to lower residual copper levels to less than 0.02 mg/L in brass mill wastewater without the need for filtration. epa.gov

Lead Battery Effluents: For lead battery manufacturing effluents, ISX treatment has successfully reduced residual lead concentrations to below 0.05 mg/L, again without filtration. epa.gov

Electroplating Rinse Waters: ISX has proven effective in removing copper-ammonia complexes found in circuit board copper etchant rinse waters. epa.gov It is also used in treating rinse waters from electroless copper plating and copper pyrophosphate electroplating processes. epa.govp2infohouse.org In one case history, rinse waters were treated with ISX precoated filters, allowing for 90% of the water to be recycled. p2infohouse.org

These applications highlight the robustness of ISX, which is effective even in the presence of high salt concentrations and can be integrated into both batch and continuous flow treatment systems. epa.gov

Flocculation Dynamics in Mineral Processing and Desliming Operations

Beyond water remediation, starch xanthates are utilized in the mining industry as selective flocculants. The process of selective flocculation is a promising method for recovering fine mineral particles (less than 10 µm), which are often lost in conventional beneficiation processes. 911metallurgist.com911metallurgist.com This technique relies on the preferential adsorption of the polymer flocculant onto the desired mineral particles, causing them to aggregate and settle, while leaving the gangue (unwanted) minerals dispersed in the suspension. 911metallurgist.com

Insoluble cross-linked this compound (ISX) has been identified as a highly selective flocculant for various mineral types. The selectivity is attributed to the specific chemical interaction between the xanthate groups on the starch polymer and the metallic sites on the surface of certain minerals.

Sulfide (B99878) Minerals: Research has shown that ISX readily flocculates a number of sulfide mineral fines, such as bornite (B72238), galena, and chalcopyrite, while not flocculating siliceous gangue like quartz. 911metallurgist.comcdc.govonetunnel.org The formation of flocs, their size, and the settling rate are strongly dependent on pH, with the optimal pH for flocculation varying for each specific sulfide mineral. cdc.govonetunnel.org This pH dependency allows for further selectivity in complex ore bodies. The proposed mechanism involves the formation of a covalent bond between the chelating xanthate group and the mineral surface. 911metallurgist.com

Hematite (B75146) and other Oxides: Starch-based flocculants are well-known in the processing of iron ores. bibliotekanauki.pl ISX and other chelating starch derivatives have been successfully used to flocculate oxide and hydroxide (B78521) mineral fines, including hematite, chromite, and cuprite. 911metallurgist.com Selective flocculation of hematite from mixtures with quartz has been achieved, demonstrating the polymer's specificity. 911metallurgist.com The mechanism is believed to involve covalent bond formation between the surface metal components of the oxide mineral and the chelating group on the starch molecule. 911metallurgist.com

Influence on Mineral Flotation Recovery and Selectivity

This compound has been investigated as a key reagent in mineral flotation, where it can function as both a selective depressant and a selective flocculant to enhance the separation of valuable minerals from gangue materials. Its effectiveness stems from the combined properties of the polysaccharide backbone and the appended xanthate functional groups, which allows for differential interactions with various mineral surfaces.

One significant application is in the separation of copper and lead-zinc sulfides. Research has demonstrated the efficacy of this compound as a depressant for galena (PbS) during the flotation of chalcopyrite (CuFeS₂). In a study using potassium ethyl xanthate as a collector, the introduction of this compound preferentially depressed galena, allowing for its recovery in the sink fraction. jst.go.jp The mechanism involves the formation of a hydrophilic multilayer film of this compound on the galena surface, which prevents its flotation. jst.go.jp In contrast, chalcopyrite surfaces adsorb much less this compound, maintaining their hydrophobicity and allowing for successful flotation. jst.go.jp This selective depression results in a significant improvement in both the recovery and grade of the separated minerals. jst.go.jp

An illustrative result from a laboratory flotation on an artificial mixture of chalcopyrite and galena is presented below:

ProductMineralRecoveryGrade
Float Chalcopyrite97%83%
Sink Galena83%97%
Data derived from a study on the selective depression of galena using this compound. jst.go.jp

In another role, insoluble cross-linked this compound (ISX) has been developed as a selective flocculant for sulfide mineral fines. cdc.govonetunnel.org Due to its high molecular weight and the presence of xanthate groups, ISX readily adsorbs onto and flocculates a variety of sulfide minerals while showing no affinity for siliceous gangue like quartz. onetunnel.org911metallurgist.com This selective flocculation is strongly dependent on the pH of the pulp, and this dependency varies for different minerals, providing a basis for sharp separations. cdc.govonetunnel.org For instance, bornite has been successfully flocculated and separated from quartz mixtures using ISX, with the bornite-containing flocs being easily separated from the unflocculated quartz through simple decantation and washing procedures. onetunnel.org

Research on Bridging and Sweeping Flocculation Mechanisms

The primary mechanism by which high-molecular-weight polymers like this compound induce flocculation is known as bridging. scispace.comresearchgate.net In this process, a single long-chain polymer molecule adsorbs onto the surfaces of multiple mineral particles simultaneously. researchgate.net These polymer chains form physical "bridges" that link the particles together, creating larger aggregates or "flocs." scispace.com These flocs are significantly larger and heavier than the individual particles and thus settle out of the suspension much more rapidly.

The polymeric backbone of starch provides the necessary high molecular weight for effective bridging, while the xanthate groups offer specific chemical affinity towards certain mineral surfaces, particularly metal sulfides. 911metallurgist.com Research on insoluble cross-linked this compound (ISX) demonstrates a practical application of this mechanism. The cross-linking process further increases the molecular weight of the this compound, enhancing its ability to form robust bridges between sulfide mineral fines. onetunnel.org

Studies suggest that the interaction is not purely physical. The known reactivity of xanthate groups towards metal ions indicates that covalent bond formation between the flocculant and the mineral surface likely contributes significantly to the flocculation mechanism. 911metallurgist.com This chemical interaction, combined with the physical bridging, creates strong and selective flocculation of target minerals. While sweeping flocculation, where particles are physically entrapped by a precipitating solid, is another common mechanism, the literature on this compound points predominantly towards the bridging model, driven by its polymeric nature and specific chemical functionality.

Materials Science and Engineering Research

Development of this compound-Based Composites

This compound has been investigated as a reinforcing filler in polymer composites, particularly with natural rubber (NR). The primary challenge in using native starch as a filler is its hydrophilic nature, which makes it incompatible with hydrophobic polymer matrices like natural rubber, leading to poor dispersion and weak interfacial adhesion. mdpi.com Chemical modification of starch into this compound improves its compatibility and allows it to act as a reinforcing filler rather than an inert one. mdpi.com

The integration is typically achieved by preparing a this compound paste and blending it directly with natural rubber latex through a process of mixing and co-coagulating. cdc.gov This method promotes a more homogeneous dispersion of the modified starch particles within the rubber matrix. onetunnel.org The xanthate groups and the modified surface of the starch granules reduce the tendency of the starch to agglomerate and improve the interaction between the filler and the polymer, which is crucial for enhancing the final properties of the composite material. mdpi.com

The incorporation of this compound into natural rubber has a notable effect on the vulcanization process. Xanthates and related compounds are known to be highly reactive and can act as accelerators in the vulcanization of rubber. jst.go.jp Studies on this compound/natural rubber (SX/NR) composites have shown that the fundamental vulcanization mechanism remains similar to that of pure natural rubber. cdc.gov

However, the kinetics are altered. The presence of this compound in the composite leads to a reduction in the activation energy required for both the induction and curing periods of vulcanization when compared to pure natural rubber. cdc.gov This indicates that this compound facilitates the cross-linking reactions, effectively speeding up the vulcanization process. cdc.gov

Table of Vulcanization Activation Energies

Composite Induction Period (E1) Curing Period (E2) Curing Period (E3)
NR Higher Higher Higher
SX/NR Lower Lower Lower

Comparative activation energies for pure Natural Rubber (NR) and this compound/Natural Rubber (SX/NR) composites. cdc.gov

The morphology and mechanical properties of this compound-based composites are significantly improved compared to those containing unmodified starch. Scanning Electron Microscopy (SEM) studies of this compound/natural rubber (SX/NR) composites reveal that the modified starch particles are dispersed homogeneously throughout the natural rubber matrix. onetunnel.org This improved dispersion is a direct result of the enhanced compatibility between the filler and the matrix.

This uniform dispersion translates into substantial improvements in the material's mechanical properties. The addition of modified porous starch to natural rubber significantly enhances the composite's tensile strength, tear strength, and elongation at break. onetunnel.orgmdpi.com Unmodified starch, in contrast, often acts as an inert filler, causing a decrease in these properties. mdpi.com Furthermore, SX/NR composites exhibit higher solvent resistance compared to composites with unmodified starch. onetunnel.org

Comparative Mechanical Properties

Property Unmodified Starch/NR Composite This compound/NR Composite
Tensile Strength Decreased Increased
Tear Strength Decreased Increased
Elongation at Break Decreased Increased
Solvent Resistance Lower Higher

General comparison of mechanical properties of Natural Rubber (NR) composites with unmodified starch versus this compound. onetunnel.orgmdpi.com

Exploration of this compound in Bio-based Material Systems

This compound, a derivative of starch, is increasingly being explored for its potential in the development of sustainable and functional bio-based materials. The introduction of xanthate groups (-OCS2-) onto the starch backbone imparts unique properties that enhance its utility in various material systems, including biodegradable films, composites, and hydrogels. Research in this area focuses on leveraging the chemical reactivity of the xanthate group to create materials with improved mechanical, thermal, and barrier properties.

In the realm of bio-based composites , this compound has been investigated as a functional additive. For instance, porous starch modified with xanthates has been used to prepare a starch/natural rubber composite. The modification with xanthate facilitates a more homogeneous dispersion of the starch particles within the rubber matrix. This improved dispersion leads to significant enhancements in the mechanical properties and solvent resistance of the resulting composite material scientific.net.

This compound hydrogels represent another significant area of research. These hydrogels exhibit remarkable swelling capacity, which is a key attribute for applications in areas such as agriculture and drug delivery. For example, a xanthated starch-based hydrogel demonstrated a swelling ratio of 272.05 g/g at a pH of 11 researchgate.net. This high swelling capacity is crucial for applications like controlled-release systems. The xanthate groups can also act as sites for further crosslinking, which allows for the tuning of the hydrogel's network structure and, consequently, its mechanical properties and release kinetics nih.gov. Research has shown that such hydrogels can be effective in adsorbing heavy metal ions from aqueous solutions, with removal efficiencies of up to 98.38% for Cu2+ and 96.89% for Ni2+ under optimal conditions researchgate.net.

The development of biodegradable films from starch is often hindered by the inherently poor mechanical properties and high water sensitivity of native starch nih.gov. The incorporation of this compound can address some of these limitations. The xanthate groups can participate in crosslinking reactions, which can improve the film's strength and water resistance. While much of the research on starch-based films focuses on other additives, the principles of using functionalized starches like this compound to enhance film properties are well-established mdpi.comnih.gov.

Table 1: Performance of this compound in Bio-based Material Systems

Material SystemKey Performance MetricObserved Value/FindingReference
Starch/Natural Rubber CompositeDispersion of Modified StarchHomogeneously dispersed in the natural rubber matrix. scientific.net
Starch/Natural Rubber CompositeMechanical PropertiesSignificantly improved with the increase of modified porous starch. scientific.net
Xanthated Starch-based HydrogelSwelling Ratio (at pH 11)272.05 g/g researchgate.net
Xanthated Starch-based HydrogelHeavy Metal Removal (Cu2+)98.38% researchgate.net
Xanthated Starch-based HydrogelHeavy Metal Removal (Ni2+)96.89% researchgate.net

Agricultural Science Research Applications (Focus on Mechanistic Roles)

This compound has been investigated as a biopolymer additive for soil conditioning and stabilization, primarily to combat soil erosion caused by irrigation and rainfall. The fundamental mechanism behind its effectiveness lies in its ability to induce flocculation of soil particles researchgate.net. The negatively charged dithiocarbonate (-CSS-) groups on the this compound backbone can interact with soil particles, which often carry positive charges or have cationic bridge-forming capabilities, leading to the formation of larger, more stable aggregates usda.gov.

When applied to soil, this compound solutions can bind soil particles together, increasing the soil's resistance to detachment and transport by water. This aggregation effect helps to maintain soil structure, reduce sediment runoff, and prevent soil erosion usda.gov. The effectiveness of this compound is influenced by its degree of substitution (DS), with a higher DS generally leading to better performance usda.gov.

Research has compared the efficacy of this compound with synthetic polymers like polyacrylamide (PAM), which is an industry standard for erosion control. While this compound can significantly reduce suspended solids in runoff, it typically requires higher concentrations to achieve the same level of effectiveness as PAM. For example, a study using a laboratory-scale mini-furrow showed that this compound at a concentration of 80 ppm could reduce suspended solids by more than 80% usda.gov. In comparison, PAM can achieve over 90% sediment reduction at concentrations as low as 5 ppm usda.gov.

Table 2: Efficacy of this compound in Soil Erosion Control

Biopolymer AdditiveConcentration (ppm)Reduction in Suspended SolidsReference
This compound80> 80% usda.gov
Cellulose (B213188) Xanthate (ds = 1.7)80> 80% usda.gov
Chitosan (B1678972)20> 80% usda.gov
Polyacrylamide (PAM)5> 90% usda.gov

Starch, in its native form, has limitations for industrial applications due to its poor thermo-mechanical properties and high water absorptivity nih.govresearchgate.net. Chemical modifications, such as xanthation, are employed to engineer starch into a biopolymer with enhanced functionalities for agricultural systems mdpi.com. The introduction of xanthate groups is a key step in creating an "engineered" industrial synthetic biopolymer from a natural source.

The xanthation process allows for the production of starch derivatives with tailored properties. For instance, the degree of xanthation can be controlled to influence the polymer's solubility, viscosity, and reactivity usda.gov. This engineered biopolymer can then be used in various agricultural applications. The presence of xanthate groups provides sites for crosslinking, which can be achieved either oxidatively or through reactions with multivalent metal ions or difunctional reagents taylorfrancis.com. This crosslinking is crucial for creating stable matrices for applications like controlled-release formulations of pesticides and fertilizers researchgate.net.

Furthermore, the sulfur content in this compound can be beneficial in agriculture, particularly for sulfur-deficient or highly calcareous soils. The degradation of this compound in the soil can release sulfur, which may help to improve the pH balance and the availability of micronutrients to plants usda.gov.

The application of this compound in agriculture extends to its role in the controlled delivery of pesticides and potentially as an antimicrobial agent. The underlying chemical mechanisms are rooted in the unique properties of the xanthate group and the polymeric nature of starch.

In pesticidal applications , this compound serves as an encapsulating matrix for active ingredients. The process involves dispersing the pesticide in an aqueous solution of this compound. Subsequently, the this compound is crosslinked, trapping the pesticide within the polymer matrix taylorfrancis.com. This encapsulation provides several benefits, including the protection of the active ingredient from premature degradation and the controlled release of the pesticide over time. The release rate can be modulated by selecting the specific type of this compound and the crosslinking agent used in the formulation process taylorfrancis.com. This controlled-release mechanism helps to reduce the environmental impact of pesticides by minimizing leaching and volatilization.

While extensive research on the inherent antimicrobial activity of this compound is still emerging, xanthate compounds, in general, have been shown to possess biological activities, including antibacterial properties researchgate.net. The mechanism of action is likely related to the sulfur-containing xanthate group, which can interact with microbial cells. For instance, the dithiocarbonate group could potentially interfere with cellular processes or disrupt cell membranes. Further research is needed to fully elucidate the specific antimicrobial mechanisms of this compound and to evaluate its efficacy against a broad spectrum of plant pathogens.

Theoretical and Computational Investigations of Starch Xanthate Systems

Density Functional Theory (DFT) Studies on Adsorbate-Adsorbent Interactions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, making it ideal for studying the interactions between starch xanthate (the adsorbent) and various pollutants (the adsorbates), particularly heavy metal ions. ijraset.commdpi.com DFT calculations allow researchers to predict molecular geometries, interaction energies, and the nature of chemical bonds, thereby clarifying the mechanisms of adsorption. ijraset.com

Research employing DFT has shown that the dithiocarbonate (-CSS⁻) group on the this compound is the primary active site for binding heavy metal ions. researchgate.net The mechanism of adsorption is primarily chelation, where the sulfur atoms of the xanthate group form strong coordinate bonds with the metal ion. researchgate.net This is often supplemented by electrostatic interactions involving carboxylate groups that can also be introduced onto the starch structure. researchgate.net

DFT studies are used to calculate the interaction energies between the this compound molecule and metal ions. Higher interaction energies suggest a more stable complex and thus more effective adsorption. researchgate.net For example, theoretical calculations have been used to compare the binding affinity of xanthates for different metal ions, such as copper (Cu²⁺), lead (Pb²⁺), and zinc (Zn²⁺). ualberta.ca These studies consistently show a higher preference and stronger interaction for copper over lead and zinc. ualberta.ca The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), reveals the electron-donating and accepting capabilities of the interacting species, further explaining the formation and stability of the adsorbate-adsorbent complex. mdpi.com

Table 1: Representative DFT-Calculated Interaction Energies for Ligand-Metal Ion Complexes This table illustrates the typical relative interaction strengths as predicted by theoretical models. The values are representative and intended to show trends.

Ligand Functional GroupMetal IonRelative Interaction Energy (kcal/mol)Predicted Binding Strength
DithiocarbamateCu(II)~240Very Strong
XanthateCu(II)~225Strong
DithiophosphateCu(II)~200Moderate-Strong
XanthatePb(II)~175Moderate
XanthateZn(II)~160Moderate

Computational Modeling of Flocculation Processes

The flocculation process, where this compound induces the aggregation of fine suspended particles, can be modeled computationally to optimize its efficiency in applications like water treatment and mineral processing. The primary tool for this is Computational Fluid Dynamics (CFD). whiterose.ac.ukbirmingham.ac.uk CFD models simulate the fluid flow within a flocculation tank, providing detailed information on hydrodynamic conditions such as velocity gradients and turbulence levels. researchgate.net

To model flocculation accurately, CFD is often coupled with a Population Balance Model (PBM). mdpi.com This coupled CFD-PBM approach simulates the evolution of the particle size distribution over time. The PBM accounts for two key competing phenomena:

Aggregation (Flocculation): The collision and sticking of particles to form larger flocs. The model considers different collision mechanisms, including orthokinetic flocculation, which is driven by velocity gradients (shear) in the fluid. whiterose.ac.uk

Breakage (Fragmentation): The breakup of larger flocs into smaller ones due to excessive shear forces. birmingham.ac.uk

By simulating these processes, computational models can predict the final floc size and structure. mdpi.com This allows for the optimization of reactor design and operating conditions, such as mixing speed and residence time, to achieve the desired flocculation performance without requiring extensive and costly physical experimentation. birmingham.ac.ukgea.com While these models are general for flocculation systems, they are directly applicable to processes using starch-based flocculants to predict how the long-chain polymer will behave under different hydrodynamic stresses.

Theoretical Analysis of Xanthate Decomposition Pathways and Stability

Xanthates, including this compound, are known for their chemical instability, which is a critical factor in their storage, use, and environmental fate. scirp.org Theoretical analysis helps to understand the decomposition reactions and the factors that influence their stability. The primary decomposition product of xanthate is the highly toxic and flammable gas carbon disulfide (CS₂). industrialchemicals.gov.aurshq.qld.gov.au

The stability of xanthate is highly dependent on several factors:

pH: Xanthates decompose much more rapidly in acidic conditions (pH < 7). rshq.qld.gov.au The decomposition mechanism involves the protonation of the xanthate ion to form xanthic acid, which is unstable and readily decomposes into an alcohol and carbon disulfide. industrialchemicals.gov.au They are relatively more stable under neutral or weakly alkaline conditions. scirp.org

Moisture: The presence of water accelerates decomposition. rshq.qld.gov.au

Temperature: Higher temperatures increase the rate of decomposition. rshq.qld.gov.au

Presence of Metal Ions: Interactions with metal ions can either stabilize or promote the decomposition of xanthate. For instance, ions like Cu²⁺ can form relatively stable metal-xanthate complexes, which suppresses the decomposition into CS₂. In contrast, ions such as Fe³⁺ have been found to promote decomposition.

Theoretical studies can model the reaction kinetics of these decomposition pathways, calculating activation energies to predict reaction rates under various conditions. scirp.org This information is crucial for ensuring safe handling and for predicting the environmental persistence and transformation of these compounds.

Computational Approaches to Elucidate Metal Ion Coordination Geometries and Binding Affinities

Computational methods are essential for determining the precise three-dimensional structure of the complexes formed between this compound and metal ions. These approaches provide detailed insights into coordination geometries, bond lengths, and bond angles, which are fundamental to understanding the binding mechanism. ijraset.comlibretexts.org

DFT and other quantum chemical calculations are used to model the metal-ligand complex and optimize its geometry to find the most stable energetic configuration. ijraset.comresearchgate.net For transition metals, common coordination geometries include octahedral, tetrahedral, and square planar, depending on the metal ion and its coordination number. libretexts.orgijeas.org In the case of this compound, the sulfur atoms of the dithiocarbonate group typically act as a bidentate ligand, forming a chelate ring with the central metal ion. ualberta.ca

These computational models can also predict the binding affinity, which is the strength of the interaction between the metal ion and the xanthate ligand. ualberta.ca By calculating the interaction energy, researchers can rank the affinity of this compound for different metals, which is critical for applications in selective mineral flotation or targeted heavy metal removal. ualberta.canih.gov The analysis can reveal the nature of the bonding, distinguishing between ionic and covalent character, and identify which orbitals are involved in the bond formation. researchgate.net For example, calculations can show the hybridization between the metal's d-orbitals and the sulfur's p-orbitals, confirming the presence of strong chemisorption. nih.gov

Research Challenges, Limitations, and Future Directions for Starch Xanthate

Addressing Stability and Durability Challenges of Starch Xanthate Materials in Diverse Environments

A significant hurdle for this compound materials is their limited stability and durability, which can be affected by environmental conditions such as pH and temperature. waterquality.gov.aumdpi.com

Key Research Findings on Stability:

pH Sensitivity: Xanthates are known to be unstable in acidic conditions, leading to decomposition and the generation of toxic carbon disulfide (CS2). nih.gov The stability of xanthates increases in neutral to mildly alkaline solutions. For instance, the half-life of sodium ethyl xanthate at pH 7 is approximately 260 hours and this duration doubles at a pH above 8. waterquality.gov.au Research has shown that the optimal pH for heavy metal removal using insoluble this compound is above 7. scirp.org Conversely, starch oxidation, a related modification, is more effective in acidic conditions, leading to a higher degree of depolymerization. ejpau.media.pl

Thermal Stability: The thermal stability of starch-based materials is a critical factor. Crosslinking starch can improve its thermal stability. mdpi.com For example, the presence of a catalyst during starch oxidation in alkaline conditions has been shown to increase the thermal stability of the resulting paste. ejpau.media.pl

Structural Integrity: Native starch has poor mechanical properties. mdpi.com Crosslinking is a common method to enhance the structural integrity and processing properties of starch. mdpi.com This process creates a network structure that improves stability against acid, heat, and shear. mdpi.com For instance, insoluble this compound is produced by first cross-linking the starch to make it insoluble in water before xanthation. p2infohouse.org Research has also explored the use of materials like polyvinyl alcohol (PVA), sodium alginate (SA), and polyacrylamide (PAM) to form a secondary network in starch hydrogels, enhancing their mechanical strength. nih.gov

Interactive Table: Factors Affecting this compound Stability

FactorEffect on StabilityResearch Focus
pH Decreased stability in acidic conditions, increased stability in alkaline conditions. waterquality.gov.aunih.govOptimizing pH for specific applications to balance efficacy and stability.
Temperature Lower temperatures can extend the degradation time of xanthates. nih.govDeveloping thermally stable formulations for various operating conditions.
Crosslinking Improves mechanical properties and stability in acidic environments. mdpi.comInvestigating different crosslinking agents and methods to enhance durability. rug.nl
Retrogradation Can reduce flexibility and durability over time. mdpi.comExploring enzymatic and chemical modifications to reduce retrogradation. mdpi.com

Scalability Research for Industrial-Level Synthesis and Application Processes

The transition from laboratory-scale synthesis to cost-effective, industrial-level production of this compound presents several research challenges.

Key Research Findings on Scalability:

Synthesis Optimization: Research has focused on optimizing synthesis conditions to improve yield and product quality. For example, studies have investigated the optimal dosage of sodium hydroxide (B78521) and carbon disulfide, as well as reaction temperature and time, to maximize the sulfur content and, consequently, the heavy metal removal capacity of insoluble this compound. researchgate.net

Process Integration: The this compound process has been developed to a pilot scale for applications like mercury removal from chloralkali wastewaters. dbc.wroc.pl However, further research is needed to streamline the manufacturing process and ensure consistent product quality for broader industrial use. p2infohouse.org Challenges include managing the gelatinization and non-uniform wetting characteristics of starch xanthates, which can make them difficult to use in column applications. osti.gov

Interactive Table: Challenges in Industrial-Scale this compound Production

ChallengeDescriptionPotential Solutions
High Production Costs The cost of chemical reagents and energy can make large-scale production economically unviable. mdpi.comUtilizing cheaper raw materials, optimizing reaction conditions to reduce chemical consumption. dbc.wroc.pl
Process Complexity Multi-step synthesis processes can be difficult to manage and control on an industrial scale. uq.edu.auDeveloping continuous manufacturing processes, automating key steps.
Product Consistency Variations in raw materials and processing conditions can lead to inconsistent product quality and performance. osti.govImplementing robust quality control measures, standardizing raw material specifications.
Waste Management The synthesis process can generate by-products and wastewater that require proper treatment and disposal.Developing greener synthesis routes with fewer by-products, recycling process water.

Advanced Material Design and Optimization for Enhanced Performance and Specificity

To improve the performance and expand the applications of this compound, researchers are exploring advanced material design and optimization strategies.

Key Research Findings on Material Design:

Functionalization: Introducing specific functional groups onto the starch backbone can enhance its properties and adsorption affinity for particular pollutants. mdpi.com Common modifications include esterification, etherification, and the introduction of cationic groups. mdpi.comrug.nl Porous this compound has been shown to be a more effective adsorbent for lead ions compared to its granular counterpart. researchgate.net

Composites and Blends: Combining this compound with other materials can create composites with superior properties. For instance, blending starch with polymers like polyvinyl alcohol (PVA) or incorporating materials like graphene oxide or metallic particles can improve mechanical strength, thermal stability, and adsorption capacity. mdpi.commdpi.com

Porosity and Surface Area: The effectiveness of starch-based adsorbents is closely linked to their porosity and surface area. mdpi.com Creating a more porous structure increases the number of accessible active sites for binding pollutants.

Interactive Table: Strategies for Optimizing this compound Materials

Optimization StrategyDescriptionExample
Introducing Porosity Creating a porous structure to increase surface area and active sites. researchgate.netPreparation of porous this compound for enhanced heavy metal removal. researchgate.net
Functional Group Modification Adding specific chemical groups to the starch molecule to target certain pollutants. mdpi.comCarboxymethylation to improve copper and iron removal. encyclopedia.pub
Composite Formation Combining this compound with other materials to leverage their synergistic properties. mdpi.comStarch-Ni/Fe-layered double hydroxide composites for dye adsorption. encyclopedia.pub

Integration with Novel Environmental Technologies (e.g., Magnetic Separation, Membrane Processes)

Integrating this compound with other environmental technologies can lead to more efficient and effective pollution remediation systems.

Magnetic Separation: Incorporating magnetic nanoparticles, such as iron oxides, into the this compound matrix allows for the easy separation of the adsorbent from treated water using a magnetic field. mdpi.com This simplifies the recovery and regeneration of the adsorbent material.

Membrane Processes: this compound can be used in conjunction with membrane filtration techniques like ultrafiltration. bioline.org.brgoogle.com In polymer-enhanced ultrafiltration (PEUF), water-soluble polymers bind to metal ions, and the resulting large complexes are then removed by the membrane. bioline.org.br While some research has focused on modified starches for this purpose, the use of unmodified, water-soluble starch is also being explored as a less toxic alternative. bioline.org.br

Exploration of Unconventional Applications Based on Fundamental this compound Chemistry

The unique chemical properties of this compound open up possibilities for applications beyond its traditional use in wastewater treatment.

Agriculture: Starch xanthates have been investigated for their potential in agriculture. scirp.org They can be used to encapsulate pesticides, allowing for their slow and controlled release. chemicalbook.com Additionally, xanthate-modified materials like this compound have been studied as soil conditioners to improve soil stability and reduce erosion. scirp.org

Rubber Industry: Research has shown that zinc this compound can act as a rubber reinforcing agent, a coagulation modifier, and a curing accelerator when masterbatched with certain types of rubber latexes. acs.org This presents a potential low-cost, bio-based alternative to conventional fillers like carbon black. acs.org

Other Industrial Uses: Starch xanthates have also found applications in the paper and pharmaceutical industries. nih.govresearchgate.net In papermaking, they can be used as additives to improve strength. mdpi.com In pharmaceuticals, they have been evaluated as superdisintegrants in fast-dissolving tablets. researchgate.net

Research on the Environmental Fate and Transformation of this compound in Treated Effluents and Natural Systems

Understanding the environmental fate and transformation of this compound is crucial for assessing its long-term environmental impact.

Biodegradability: Starch itself is a biodegradable polymer. santos.com However, the chemical modifications involved in creating this compound can affect its biodegradability. mdpi.comuq.edu.au Crosslinking, for instance, can slow down the degradation rate. researchgate.net

Degradation Products: Xanthates in the environment degrade into various compounds. In neutral or mildly alkaline water, they can break down into alcohol, carbon disulfide, sodium carbonate, and sodium trithiocarbonate. waterquality.gov.aunih.gov The primary decomposition product, carbon disulfide (CS2), is a toxic substance, which raises environmental concerns. nih.govnih.govresearchgate.net

Transformation in Natural Systems: The persistence of xanthates in the environment is relatively short, typically a few days, and they are not expected to bioaccumulate. waterquality.gov.au However, the degradation process is influenced by factors such as pH, temperature, and the presence of microorganisms. scirp.org Research is ongoing to better understand the transformation pathways of this compound and its degradation products in different environmental compartments, such as soil and water, to ensure its use does not lead to secondary pollution. scirp.org

Q & A

Q. What synthesis parameters are critical to producing starch xanthate with desired physicochemical properties for pharmaceutical use?

this compound is synthesized via gelatinization, where starch reacts with carbon disulfide (CS₂) under controlled conditions. Key steps include:

  • Gelatinization : Heating starch in water (e.g., 100°C for 30 minutes for a 7% w/v dispersion) to disrupt crystalline structure .
  • Xanthation : Adding CS₂ (e.g., 5 parts) and stirring for 16 hours at 25°C to introduce thiol groups .
  • Purification : Washing with acetone/ether to remove unreacted CS₂, followed by drying (60°C for 2 hours) and sieving (e.g., #100 mesh) . Critical parameters include reaction time, CS₂ stoichiometry, and drying temperature, which influence crystallinity (XRD), viscosity (1.016 cps for 1% dispersion), and particle size (~80 µm) .

Q. Which spectroscopic and thermal analyses are employed to assess drug-excipient compatibility in this compound-based formulations?

  • FTIR Spectroscopy : Confirms absence of interactions by comparing functional groups (e.g., ibuprofen’s COOH peak at 1718 cm⁻¹ vs. 1716 cm⁻¹ in this compound mixtures) .
  • DSC : Verifies thermal stability by matching melting endotherms (e.g., ibuprofen’s peak at 75–78°C remains unchanged in mixtures) .
  • XRD : Identifies crystallinity changes; this compound exhibits three characteristic peaks, indicating slight crystallinity suitable for tablet compression .

Q. What micromeritic properties of this compound are essential for its performance in direct compression tablet manufacturing?

  • Flowability : Angle of repose (<30°) and compressibility index (<15%) ensure uniform powder flow during compression .
  • Density : Bulk density (0.9848 g/cm³) and tapped density affect tablet hardness (3.6–4 kg/cm²) and friability (<0.15%) .
  • Particle Size : 80 µm granules optimize compression and disintegration by balancing surface area and porosity .

Advanced Research Questions

Q. How does a factorial design approach optimize the synergistic effects of this compound with other superdisintegrants in fast-dissolving tablets?

A 2³ factorial design evaluates three variables (e.g., this compound, sodium starch glycolate, croscarmellose sodium) at two levels (e.g., 0–5% or 5–10%):

  • Variables : Independent factors (disintegrant concentrations) and dependent responses (disintegration time, dissolution efficiency) .
  • Optimization : Formulation FL7 (5% this compound + 5% sodium starch glycolate + 5% croscarmellose sodium) achieves rapid disintegration (13±0.02 s) and 99.63% drug release in 5 minutes due to synergistic swelling and capillary action .
  • Statistical Analysis : Main effects and interaction plots identify significant variables (e.g., this compound concentration inversely correlates with wetting time) .

Q. What experimental variables account for discrepancies in disintegration efficiency reported across this compound studies?

Discrepancies arise from:

  • Formulation Variables : Disintegrant concentration (5% vs. 10%), tablet hardness (3.6–4 kg/cm²), and excipient ratios (e.g., mannitol’s hygroscopicity) .
  • Analytical Methods : USP disintegration tests (0.1 N HCl, 37°C) vs. in-house protocols may yield differing wetting times (90–369 s) .
  • Material Variability : Batch-dependent starch crosslinking degrees alter swelling indices (50–192%) and water absorption ratios .

Q. In environmental applications, how do pH and competing ions influence the heavy metal binding capacity of this compound compared to other biopolymer sorbents?

  • pH Sensitivity : this compound’s Cu²⁺ removal efficiency peaks at pH 5–6, where thiol (-SH) groups deprotonate to bind metals .
  • Competing Ions : Ca²⁺/Mg²⁺ in wastewater reduce Cu²⁺ adsorption by 15–20% due to ion-exchange competition .
  • Comparative Efficiency : Insoluble this compound (ISX) achieves 93.5% Cu²⁺ removal at 1,000 mg/L, outperforming peanut-shell xanthate (IPX) (81.1%) due to higher swelling capacity .

Methodological Considerations for Data Interpretation

  • Contradiction Analysis : When comparing studies, normalize variables (e.g., disintegrant concentration, dissolution medium) and validate protocols (e.g., USP vs. Ph. Eur. standards) .
  • Environmental vs. Pharmaceutical Applications : Tailor characterization methods (e.g., FTIR for drug compatibility vs. ICP-MS for metal adsorption) to the research context .

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